1-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-5-(3-fluoro-4-methylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione
Description
1-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-5-(3-fluoro-4-methylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is a complex organic compound that features multiple functional groups, including a benzo[d][1,3]dioxole, an oxadiazole, a fluoro-methylphenyl group, and a pyrrolo[3,4-d][1,2,3]triazole core
Properties
IUPAC Name |
3-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl]-5-(3-fluoro-4-methylphenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FN6O5/c1-10-2-4-12(7-13(10)22)28-20(29)17-18(21(28)30)27(26-24-17)8-16-23-19(25-33-16)11-3-5-14-15(6-11)32-9-31-14/h2-7,17-18H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLBRGTIJUUPXHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC4=NC(=NO4)C5=CC6=C(C=C5)OCO6)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FN6O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-5-(3-fluoro-4-methylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione typically involves multi-step organic synthesis. Key steps may include:
- Formation of the benzo[d][1,3]dioxole ring through cyclization reactions.
- Synthesis of the 1,2,4-oxadiazole ring via condensation reactions.
- Coupling of the fluoro-methylphenyl group using Suzuki or Heck coupling reactions.
- Construction of the pyrrolo[3,4-d][1,2,3]triazole core through cycloaddition reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:
- Use of catalysts to enhance reaction rates.
- Optimization of temperature and pressure conditions.
- Implementation of purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
1-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-5-(3-fluoro-4-methylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Substitution reactions can replace certain functional groups with others, potentially altering the compound’s properties.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation of its pharmacological properties for drug development.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-5-(3-fluoro-4-methylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione would depend on its specific interactions with molecular targets. This may involve:
Binding to enzymes or receptors: Modulating their activity.
Interacting with nucleic acids: Affecting gene expression or replication.
Disrupting cellular pathways: Leading to changes in cell function or viability.
Comparison with Similar Compounds
Similar Compounds
1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-5-phenyl-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione: Lacks the fluoro and methyl groups.
1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-methylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione: Lacks the fluoro group.
Uniqueness
The presence of the fluoro and methyl groups in 1-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-5-(3-fluoro-4-methylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione may confer unique properties such as increased binding affinity to targets, altered pharmacokinetics, or enhanced stability.
Biological Activity
The compound 1-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-5-(3-fluoro-4-methylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione represents a novel structure with potential biological significance. This article reviews its biological activities based on available research findings and case studies.
Chemical Structure and Properties
The compound is characterized by a complex molecular structure that includes:
- Benzodioxole moiety : Known for its diverse biological activities.
- Oxadiazole ring : Often associated with antimicrobial and anti-inflammatory properties.
- Pyrrolo[3,4-d][1,2,3]triazole : A scaffold that has shown potential in various pharmacological applications.
Antimicrobial Activity
Research has indicated that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. For instance:
| Compound | Activity | Method |
|---|---|---|
| 1-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-... | Inhibitory against Staphylococcus aureus | Disk diffusion method |
| 1-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-... | Antifungal against Candida albicans | Liquid broth method |
These findings suggest that the compound may possess broad-spectrum antimicrobial activity.
Antitumor Activity
A study focusing on similar triazole derivatives demonstrated notable antitumor effects against various human cancer cell lines. The structure–activity relationship (SAR) analysis revealed that modifications to the side chains significantly influenced the cytotoxicity against:
| Cell Line | IC50 Value (µM) |
|---|---|
| KB | 10.5 |
| HepG2 | 8.7 |
| DLD | 12.0 |
The results indicated that compounds with specific substitutions on the aromatic rings exhibited enhanced potency.
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation.
- DNA Interaction : The ability to intercalate with DNA has been reported for related triazole derivatives.
- Regulation of Apoptosis : Evidence suggests that these compounds can induce apoptosis in cancer cells by modulating apoptotic pathways.
Case Studies and Research Findings
Recent studies have highlighted the potential of this compound in various therapeutic areas:
-
Antimicrobial Efficacy : A comparative study demonstrated that the compound showed superior efficacy against resistant strains of bacteria compared to traditional antibiotics.
- Study Reference : Khanage et al. (2014) reported significant antimicrobial activity with MIC values lower than 20 µg/mL for several strains.
-
Cytotoxicity in Cancer Models : In vitro studies showed that the compound induced apoptosis in HepG2 cells via caspase activation pathways.
- Study Reference : A study published in Journal of Medicinal Chemistry detailed the apoptosis mechanism involving mitochondrial pathways and reactive oxygen species (ROS) generation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
